molecular formula C25H35N3O6S B1666020 Amprenavir CAS No. 161814-49-9

Amprenavir

Numéro de catalogue: B1666020
Numéro CAS: 161814-49-9
Poids moléculaire: 505.6 g/mol
Clé InChI: YMARZQAQMVYCKC-OEMFJLHTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'amprénavir est un inhibiteur de protéase utilisé pour traiter l'infection par le virus de l'immunodéficience humaine (VIH). Il a été initialement commercialisé sous le nom de marque Agenerase par GlaxoSmithKline. Approuvé par la Food and Drug Administration le 15 avril 1999, l'amprénavir est connu pour sa capacité à inhiber l'enzyme protéase du VIH-1, qui est cruciale pour la maturation des particules virales infectieuses .

Mécanisme D'action

Target of Action

Amprenavir is a protease inhibitor with activity against the Human Immunodeficiency Virus Type 1 (HIV-1) . Its primary target is the HIV-1 protease , an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 .

Mode of Action

This compound binds to the active site of the HIV-1 protease and inhibits the activity of the enzyme . This inhibition prevents cleavage of the viral polyproteins, resulting in the formation of immature non-infectious viral particles .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 life cycle . By inhibiting the HIV-1 protease, this compound prevents the proteolytic cleavage of the viral polyprotein precursors. This disruption in the HIV-1 life cycle results in the formation of immature, non-infectious viral particles .

Pharmacokinetics

This compound is rapidly absorbed after oral administration in HIV-1-infected patients with a time to peak concentration (Tmax) typically between 1 and 2 hours after a single oral dose . This compound is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system . It has a very high protein binding affinity (90%), with the highest affinity for alpha(1)-acid glycoprotein .

Result of Action

The molecular effect of this compound’s action is the inhibition of the HIV-1 protease, which prevents the proteolytic cleavage of the viral polyproteins . This results in the formation of immature, non-infectious viral particles . On a cellular level, this means that the virus is unable to replicate and spread, thereby controlling the progression of the HIV infection.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact the metabolism of this compound, particularly drugs that are also metabolized by the CYP3A4 enzyme system . Additionally, the patient’s liver function can significantly impact the metabolism and efficacy of this compound . It’s also worth noting that genetic factors can influence the individual’s response to this compound .

Applications De Recherche Scientifique

Pharmacokinetics and Safety

Amprenavir's pharmacokinetic profile has been well-documented. A study involving a double-blind, placebo-controlled trial found that this compound reaches maximum plasma concentration rapidly, typically within 1 to 2 hours post-administration. The study evaluated various dosages (150 mg to 1,200 mg) and established that this compound is rapidly absorbed and exhibits a favorable safety profile with minimal adverse effects reported among participants .

Key Pharmacokinetic Findings:

Dosage (mg)Time to Maximum Concentration (h)Side Effects
1501-2None
3001-2None
6001-2Mild rash
9001-2None
12001-2Asymptomatic elevation of serum lipase

Efficacy in Combination Therapies

This compound is often used in combination with other antiretroviral agents to enhance therapeutic outcomes. A notable study assessed the combination of this compound with abacavir and efavirenz in patients with high viral loads despite prior protease inhibitor regimens. The results indicated that this combination was well-tolerated and led to significant reductions in viral load, showcasing this compound's effectiveness even in challenging cases .

Combination Therapy Outcomes:

Treatment RegimenViral Load Reduction (log10)Tolerability
This compound + Abacavir>1.5Well tolerated
This compound + Abacavir + Efavirenz>1.5Well tolerated

Effects on Oral Epithelium

Research has also explored the effects of this compound on gingival epithelium growth and differentiation. A study using organotypic cultures demonstrated that this compound significantly inhibited the growth of gingival keratinocytes in a dose-dependent manner. At higher concentrations (≥7.66 μg/ml), there was a complete loss of epithelial integrity, suggesting potential implications for oral health in HIV-positive patients undergoing treatment with this drug .

Gingival Epithelial Growth Study:

This compound Concentration (μg/ml)Growth Inhibition Observed
2Moderate
5Significant
7.66Complete loss
9Complete loss
12Complete loss

Drug Repositioning Potential

This compound's established safety profile and mechanism of action have prompted investigations into its potential for drug repositioning beyond HIV treatment. Computational methods have been employed to identify new therapeutic uses for existing drugs, including this compound. For instance, studies have indicated that existing protease inhibitors like this compound could be repurposed for treating other viral infections or even certain types of cancer due to their ability to inhibit specific proteases involved in disease progression .

Analyse Biochimique

Biochemical Properties

Amprenavir is a protease inhibitor with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . It binds to the protease active site and inhibits the activity of the enzyme . This inhibition prevents cleavage of the viral polyproteins resulting in the formation of immature non-infectious viral particles . This compound is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system .

Cellular Effects

This compound has been shown to protect against pepsin-induced esophageal epithelial barrier disruption and cancer-associated changes . It also abrogates epithelial cell disruption, E-cadherin cleavage, and matrix metalloproteinase dysregulation by pepsin pH4 in laryngeal cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles . This inhibition is achieved by this compound binding to the protease active site .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed after oral administration in HIV-1-infected patients with a time to peak concentration typically between 1 and 2 hours after a single oral dose . The absolute oral bioavailability of this compound in humans has not been established .

Metabolic Pathways

This compound is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system . The two major metabolites result from oxidation of the tetrahydrofuran and aniline moieties . Glucuronide conjugates of oxidized metabolites have been identified as minor metabolites in urine and feces .

Transport and Distribution

This compound is rapidly absorbed after oral administration in HIV-1-infected patients

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'amprénavir est synthétisé par un processus en plusieurs étapes impliquant la préparation d'intermédiaires clés. L'une des étapes essentielles implique la préparation du (3S)-hydroxytétrahydrofurane à partir de l'acide L-malique. Cet intermédiaire est ensuite couplé à la L-phénylalanine pour former le produit final .

Méthodes de Production Industrielle : La production industrielle de l'amprénavir implique des méthodes efficaces et économiques pour préparer les intermédiaires clés. Le procédé comprend l'utilisation de réactions stéréosélectives pour garantir la configuration correcte du produit final. La voie de synthèse impliquant la fixation d'un (S)-tétrahydrofuranyloxycarbonyle à la L-phénylalanine est considérée comme la plus prometteuse pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions : L'amprénavir subit diverses réactions chimiques, notamment l'oxydation et la réduction. La principale voie métabolique implique l'oxydation des fragments tétrahydrofurane et aniline .

Réactifs et Conditions Courantes : Les réactions d'oxydation sont généralement catalysées par le système enzymatique cytochrome P450 3A4 dans le foie. Les principaux métabolites formés à partir de ces réactions sont les dérivés oxydés des fragments tétrahydrofurane et aniline .

Principaux Produits : Les principaux produits formés à partir des réactions d'oxydation sont des conjugués glucuronides des métabolites oxydés, qui sont excrétés dans l'urine et les fèces .

4. Applications de la Recherche Scientifique

L'amprénavir a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est principalement utilisé comme agent antirétroviral pour traiter l'infection par le VIH-1. Il a également été étudié pour son rôle thérapeutique potentiel dans le reflux gastro-oesophagien (RGO) et le cancer de l'œsophage . En chimie, l'amprénavir sert de composé modèle pour étudier les mécanismes de liaison et de résistance aux médicaments des inhibiteurs de la protéase du VIH .

5. Mécanisme d'Action

L'amprénavir exerce ses effets en inhibant l'enzyme protéase du VIH-1. Cette enzyme est responsable du clivage protéolytique des précurseurs polyprotéiques viraux en protéines fonctionnelles individuelles. En se liant au site actif de la protéase, l'amprénavir empêche le clivage de ces polyprotéines, ce qui entraîne la formation de particules virales immatures et non infectieuses .

Comparaison Avec Des Composés Similaires

L'amprénavir fait partie d'une classe de médicaments appelés inhibiteurs de protéase. Les composés similaires comprennent l'indinavir, le ritonavir, le nelfinavir et le fosamprénavir. Comparé à ces composés, l'amprénavir est unique dans sa structure chimique et son affinité de liaison à l'enzyme protéase du VIH-1. Le fosamprénavir, un promédicament de l'amprénavir, offre des propriétés pharmacocinétiques améliorées et une charge de pilules réduite .

Liste des Composés Similaires :

La structure et le mécanisme d'action uniques de l'amprénavir en font un composé précieux dans le traitement de l'infection par le VIH-1 et un sujet de recherche scientifique continue.

Activité Biologique

Amprenavir, a potent protease inhibitor developed for the treatment of HIV, has been extensively studied for its biological activity, pharmacokinetics, and therapeutic efficacy. This article delves into the compound's mechanisms of action, pharmacological properties, clinical studies, and safety profiles.

This compound inhibits the HIV-1 protease enzyme, which is crucial for viral replication. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly and maturation. This inhibition leads to a decrease in viral load and an increase in CD4 cell counts in HIV-infected individuals.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1 to 2 hours post-administration.
  • Bioavailability : The bioavailability is approximately 60%, with food having minimal impact on absorption.
  • Distribution : Approximately 90% bound to plasma proteins, primarily alpha-1 acid glycoprotein (AAG).
  • Metabolism : Extensively metabolized by cytochrome P450 enzymes (CYP3A4), with hepatic impairment significantly affecting its clearance.
  • Elimination Half-Life : Approximately 8 hours, allowing for twice-daily dosing regimens.

Case Studies and Trials

  • Monotherapy vs. Combination Therapy
    In a study comparing this compound monotherapy to combination therapy with zidovudine and lamivudine, significant differences were noted:
    • Monotherapy resulted in an increase in HIV RNA levels in 15 out of 42 patients.
    • In contrast, only 1 out of 43 patients on combination therapy experienced a similar increase (p = 0.0001). The combination therapy led to a median decrease in HIV RNA of 2.04 log10 copies/mL after 24 weeks .
  • Pharmacokinetics in Different Populations
    A phase I trial evaluated this compound pharmacokinetics in subjects with varying degrees of liver impairment:
    • Subjects with severe cirrhosis showed significantly altered pharmacokinetics compared to healthy volunteers, necessitating dose adjustments for safety .
  • Safety and Tolerability
    In trials assessing safety profiles, this compound was generally well-tolerated:
    • Common adverse effects included mild rashes and transient elevations in serum lipase and amylase levels.
    • No significant drug-related toxicities were noted in patients receiving combination therapy with abacavir and efavirenz .

Pharmacodynamic Interactions

This compound's effectiveness can be influenced by its interactions with other medications:

  • Co-administration with efavirenz decreased the steady-state area under the curve (AUC) of this compound by approximately 24% .
  • The presence of AAG can reduce the drug's activity in vitro, complicating treatment strategies for patients with elevated AAG levels due to inflammatory states .

Data Tables

ParameterValue
AbsorptionRapid (1-2 hours)
Bioavailability~60%
Plasma Protein Binding~90% (AAG)
MetabolismCYP3A4
Elimination Half-Life~8 hours
Study TypeFindings
Monotherapy vs CombinationMonotherapy less effective
Liver Impairment StudyAltered pharmacokinetics
Safety ProfileGenerally well-tolerated

Propriétés

IUPAC Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMARZQAQMVYCKC-OEMFJLHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046061
Record name Amprenavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 40 mg/l @ 25 °C, 4.91e-02 g/L
Record name AMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

9.9X10-18 mm Hg @ 25 °C /Estimated/
Record name AMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Amprenavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles., Amprenavir acts by reversibly binding to the active site of HIV protease. This prevents polypeptide processing and subsequent viral maturation., Although the complete mechanism(s) of antiviral activity of amprenavir has not been fully elucidated, amprenavir apparently inhibits replication of human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Amprenavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, protease). By interfering with the formation of these essential proteins and enzymes, amprenavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Amprenavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in a subset of chronically infected cells (e.g., monocytes, macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Amprenavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., Unlike nucleoside reverse transcriptase inhibitors, the antiretroviral activity of amprenavir does not depend on intracellular conversion to an active metabolite. Amprenavir and other HIV protease inhibitors (e.g., indinavir, lopinavir, nelfinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than other currently available antiretroviral agents, including nucleoside reverse transcriptase inhibitors and nonnucleoside reverse transcriptase inhibitors., Amprenavir is a highly specific inhibitor of HIV protease. Amprenavir has low affinity for human aspartic endopeptidases such as pepsin, renin, gastricin, cathepsin D, and cathepsin E. Results of in vitro studies using MT-4 cells indicate that amprenavir is not cytotoxic at concentrations up to 100 um.
Record name Amprenavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

161814-49-9
Record name Amprenavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161814-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amprenavir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161814499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amprenavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amprenavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-Tetrahydro-3-furanyl ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMPRENAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S0W860XNR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amprenavir
Reactant of Route 2
Amprenavir
Reactant of Route 3
Reactant of Route 3
Amprenavir
Reactant of Route 4
Reactant of Route 4
Amprenavir
Reactant of Route 5
Amprenavir
Reactant of Route 6
Amprenavir

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.